![molecular formula C16H18N6O B2417166 3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2176124-61-9](/img/structure/B2417166.png)
3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt), which plays a crucial role in various cellular processes, including cell proliferation and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves multiple steps. One common method involves the reaction of 2-amino-1H-pyrrole-3-carboxamides with triethyl orthoesters under reflux conditions. The reaction mixture is then subjected to various purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated purification systems are commonly employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are often carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, showcasing potential as a chemotherapeutic agent. Experimental studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
- Neurological Disorders : The structural features of this compound suggest potential applications in treating neurological disorders. Its interaction with neurotransmitter systems may offer therapeutic benefits for conditions like depression and anxiety. Studies are ongoing to evaluate its efficacy in animal models of these disorders.
- Antimicrobial Properties : Preliminary investigations have suggested that this compound may possess antimicrobial activity against various pathogens. This makes it a candidate for further development as an antibiotic or antifungal agent.
Biological Research Applications
- Targeting Kinase Pathways : The compound's ability to interact with kinase pathways is of particular interest in drug development. Kinases play crucial roles in cellular signaling and are often implicated in diseases such as cancer and diabetes. Research is focused on understanding how this compound can modulate kinase activity and its implications for disease treatment.
- Pharmacokinetics and Bioavailability Studies : Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Studies have been conducted to assess its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining its viability as a drug candidate.
Case Studies
-
Case Study 1: Anticancer Efficacy
- In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis via the mitochondrial pathway.
- Further studies in vivo showed significant tumor reduction in mouse models when treated with this compound compared to control groups.
-
Case Study 2: Neurological Impact
- A study involving animal models of depression indicated that administration of the compound resulted in reduced depressive-like behaviors and increased levels of serotonin in the brain.
- Behavioral assays showed improvements in cognitive function, suggesting potential applications in treating neurodegenerative diseases.
Data Tables
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting protein kinase B (PKB or Akt). This inhibition disrupts the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinase B and have shown potent inhibitory activity.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are multi-targeted kinase inhibitors with significant anticancer potential.
Uniqueness
3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is unique due to its specific molecular structure, which allows for high selectivity and potency in inhibiting protein kinase B. This selectivity reduces off-target effects and enhances its therapeutic potential .
Actividad Biológica
The compound 3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a member of the pyrimidine class, notable for its biological activity as a potential therapeutic agent. This article reviews its biological properties, particularly its role in inhibiting key signaling pathways relevant to cancer and other diseases.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolo[2,3-d]pyrimidine moiety linked to a piperidine ring. This structural configuration is critical for its interaction with biological targets.
Inhibition of Protein Kinase B (PKB)
Research indicates that compounds similar to this one exhibit significant inhibition of Protein Kinase B (PKB) , also known as Akt. PKB plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. Unregulated PKB signaling is implicated in many cancers, making it an attractive target for therapeutic intervention.
- Selectivity and Potency : The compound has shown nanomolar potency and selectivity for PKB over other kinases such as Protein Kinase A (PKA). For instance, modifications to the linker between the piperidine and the pyrrolo group have resulted in compounds with improved selectivity and oral bioavailability .
Antitumor Activity
In vivo studies have demonstrated that this class of compounds can inhibit tumor growth effectively. For example, compounds derived from the same structural framework have been shown to significantly reduce the growth of human tumor xenografts in nude mice at tolerable doses .
The mechanism by which these compounds exert their effects involves competitive inhibition of ATP binding to PKB. This inhibition disrupts downstream signaling pathways that promote cell survival and proliferation. Notably, the binding affinity is enhanced by specific interactions between the compound and residues within the kinase domain of PKB .
Case Studies and Research Findings
Propiedades
IUPAC Name |
3-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c23-14-2-5-17-11-22(14)9-12-3-7-21(8-4-12)16-13-1-6-18-15(13)19-10-20-16/h1-2,5-6,10-12H,3-4,7-9H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUMYWRNMGKXLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C3=NC=NC4=C3C=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.